molecular formula C19H17F3N6O2 B214017 5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

货号 B214017
分子量: 418.4 g/mol
InChI 键: NWJWDXOPLLEGMN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a pyrazolo-pyrimidine compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit various enzymes and receptors, making it a promising candidate for the development of new drugs.

作用机制

The mechanism of action of 5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of the target enzymes and receptors. For example, it has been shown to inhibit CDKs by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. Similarly, it inhibits GSK-3β by binding to the active site and blocking its activity. The inhibition of these enzymes and receptors leads to various physiological effects, including the suppression of cell proliferation and the modulation of neurotransmitter signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide depend on the specific enzyme or receptor that is being targeted. For example, the inhibition of CDKs leads to the suppression of cell proliferation, while the inhibition of PDEs leads to the modulation of neurotransmitter signaling. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of new drugs.

实验室实验的优点和局限性

The advantages of using 5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments include its high potency and selectivity for the target enzymes and receptors. However, its limitations include its poor solubility in water and its potential toxicity at high concentrations.

未来方向

There are several future directions for the research and development of 5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
3. Development of new analogs of the compound with improved pharmacokinetic properties and reduced toxicity.
4. Investigation of the compound's potential as a tool for studying the biological functions of the target enzymes and receptors.
5. Development of new drug delivery systems to improve the solubility and bioavailability of the compound.
In conclusion, 5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a promising compound with potential therapeutic applications. Its ability to inhibit various enzymes and receptors makes it a valuable tool for studying the biological functions of these targets. Further research and development of this compound and its analogs may lead to the development of new drugs for the treatment of various diseases.

合成方法

The synthesis of 5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves a multi-step process that has been described in several research articles. The most commonly used method involves the reaction of 5-amino-1-(2-furyl)-1H-pyrazole-4-carboxamide with 2,4,6-trifluoropyrimidine-5-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with 1,3,5-trimethyl-1H-pyrazole-4-carboxaldehyde to form the final product.

科学研究应用

5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit various enzymes and receptors, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3β (GSK-3β), and phosphodiesterases (PDEs). These enzymes and receptors are involved in several physiological processes, including cell proliferation, apoptosis, and neurotransmitter signaling.

属性

产品名称

5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

分子式

C19H17F3N6O2

分子量

418.4 g/mol

IUPAC 名称

5-(furan-2-yl)-7-(trifluoromethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H17F3N6O2/c1-10-12(11(2)27(3)25-10)9-23-18(29)14-8-17-24-13(15-5-4-6-30-15)7-16(19(20,21)22)28(17)26-14/h4-8H,9H2,1-3H3,(H,23,29)

InChI 键

NWJWDXOPLLEGMN-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)F

规范 SMILES

CC1=C(C(=NN1C)C)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。